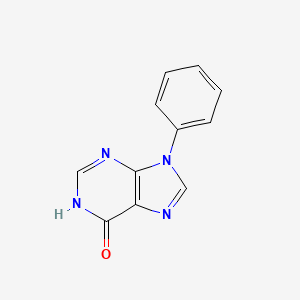

9-phenyl-3H-purin-6-one

Description

Contextualizing Purine (B94841) Derivatives in Chemical Biology and Medicinal Chemistry

Purine derivatives are fundamental heterocyclic compounds that form the backbone of essential biomolecules such as DNA and RNA. rsc.org Their structural motif, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, provides a versatile platform for chemical modifications, leading to a diverse array of biological activities. nih.goveurekaselect.comresearchgate.net In the realms of chemical biology and medicinal chemistry, these derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, including enzymes and receptors. rsc.orgontosight.ai This inherent bioactivity has propelled the extensive investigation of purine analogs for various therapeutic applications, including roles as anticancer, antiviral, and anti-inflammatory agents. nih.goveurekaselect.com The continuous development of novel synthetic methodologies allows for the creation of extensive libraries of purine derivatives, facilitating the exploration of their structure-activity relationships (SAR) and the identification of potent and selective modulators of biological processes. rsc.org

Overview of 9-Phenyl-3H-Purin-6-one as a Research Scaffold

Within the vast family of purine analogs, this compound stands out as a specific scaffold of interest. Its structure features a phenyl group attached to the 9-position of the purine ring, a modification that significantly influences its physicochemical properties and biological interactions. The presence of the phenyl ring introduces a bulky, hydrophobic substituent that can engage in various non-covalent interactions with biological macromolecules. Researchers have been exploring how this particular substitution pattern affects the compound's potential as a lead structure for drug discovery. The core purin-6-one structure, also known as hypoxanthine, is a naturally occurring purine derivative, and the addition of the 9-phenyl group creates a synthetic analog with potentially novel biological activities.

Scope and Research Focus within Purine Chemistry

The study of this compound is situated within the broader field of purine chemistry, which focuses on the synthesis, modification, and biological evaluation of purine-containing molecules. researchgate.net Research in this area is often directed towards understanding how specific substitutions at various positions on the purine ring impact biological activity. researchgate.netuio.no For this compound, the primary research focus lies in its synthesis and the exploration of its potential as a core structure for the development of new bioactive agents. Investigations into its derivatives and their interactions with specific biological targets are crucial for elucidating its therapeutic potential. The exploration of this compound contributes to the overarching goal of expanding the chemical space of purine derivatives for the discovery of novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

9-phenyl-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c16-11-9-10(12-6-13-11)15(7-14-9)8-4-2-1-3-5-8/h1-7H,(H,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOKFCNYKJYTEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2N=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282515 | |

| Record name | 9-phenyl-3H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6334-42-5 | |

| Record name | NSC26292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-phenyl-3H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Preclinical Pharmacological Investigations of 9 Phenyl 3h Purin 6 One Derivatives

Enzyme Modulation and Inhibition Profiles

Derivatives of 9-phenyl-3H-purin-6-one have demonstrated inhibitory activity against several key enzyme families, including kinases, oxidases, and phosphodiesterases. These interactions are foundational to their observed biological effects.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in various cancers, making PI3K isoforms attractive targets for therapeutic inhibitors. researchgate.net Purine (B94841) derivatives have been a focus of this research. For instance, 2,9-disubstituted-6-morpholino purine derivatives have been reported as potent inhibitors of PI3Kα. nih.gov

Specifically targeting the delta isoform (PI3Kδ), which plays a crucial role in immunity and inflammation, researchers have developed related heterocyclic compounds. google.com A notable example is IC87114 (2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one), a potent and selective PI3Kδ inhibitor. nih.gov Further studies on conformationally restricted quinazolone derivatives have led to compounds with significant PI3Kδ inhibitory activity. One such derivative, a 4-amino-5-carbonitrile pyrimidine (B1678525) compound, exhibited an IC50 value of 6.3 nM against PI3Kδ. nih.gov

Another area of kinase inhibition involves the p38α mitogen-activated protein (MAP) kinase. A series of 2,6,9-trisubstituted purine inhibitors, including N-phenyl-N-purin-6-yl ureas, were designed and synthesized as p38α kinase inhibitors. nih.gov X-ray crystallography confirmed the binding mode of one potent compound from this series (IC50 = 82 nM). nih.gov

Table 1: Kinase Inhibition by Purine Derivatives

| Compound Class | Target Kinase | Potency (IC50) | Reference |

|---|---|---|---|

| Conformationally restricted quinazolone derivative | PI3Kδ | 6.3 nM | nih.gov |

Protoporphyrinogen (B1215707) oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. ucanr.eduunl.edu It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. researchgate.net Inhibition of PPO leads to an accumulation of its substrate, which results in the formation of highly reactive molecules that destroy cell membranes, making PPO a major target for herbicides. ucanr.eduunl.edu

Novel 1H-purin-6(9H)-one derivatives have been designed and synthesized based on the chemical structures of known PPO-inhibiting herbicides. nih.govacs.org In a study of herbicidal activity, these purinone derivatives were tested against various weed species. While most compounds showed moderate activity, compound 7d from the series demonstrated a notable 70.4% inhibition rate against Amaranthus retroflexus in post-emergence treatments. nih.govacs.org The general structure of PPO-inhibiting herbicides often includes a heterocycle with one or more nitrogen atoms linked to a polysubstituted benzene (B151609) ring. nih.gov The development of PPO inhibitors also requires consideration of selectivity, as an lack of selectivity for plant PPO over human PPO could lead to toxicity. nih.gov

Table 2: Herbicidal Activity of 1H-Purin-6(9H)-one Derivatives against Amaranthus retroflexus

| Compound | Inhibition Rate (%) | Application |

|---|---|---|

| 7d | 70.4 | Post-emergence |

| 7e | Relatively good activity | Post-emergence |

Phosphodiesterases (PDEs) are enzymes that hydrolyze the second messengers cAMP and cGMP, thereby playing a crucial role in signal transduction. semanticscholar.orgnih.gov The PDE family consists of 11 distinct families (PDE1-PDE11). semanticscholar.org Purin-6-one derivatives have been specifically investigated as inhibitors of Phosphodiesterase 2 (PDE2), an enzyme that degrades both cAMP and cGMP and is a potential therapeutic target for central nervous system disorders. semanticscholar.orgnih.gov

In one study, a series of purin-6-one derivatives were synthesized and evaluated for their PDE2 inhibitory activity. The most potent compounds, 6p and 6s , displayed significant inhibitory potency with IC50 values of 72 nM and 81 nM, respectively. nih.gov Another study identified compounds 2j and 2p as having IC50 values of 1.73 µM and 0.18 µM against PDE2. semanticscholar.org Docking studies suggested that these compounds bind within the hydrophobic pockets of the PDE2 catalytic site. semanticscholar.orgnih.gov

Table 3: PDE2 Inhibition by Purin-6-one Derivatives

| Compound | Inhibitory Potency (IC50) | Reference |

|---|---|---|

| 6p | 72 nM | nih.gov |

| 6s | 81 nM | nih.gov |

| 2p | 180 nM (0.18 µM) | semanticscholar.org |

Flavin-dependent thymidylate synthase (FDTS), encoded by the thyX gene, represents an alternative pathway for the biosynthesis of the DNA nucleotide thymidylate and is found in many pathogenic prokaryotes. nih.govnih.gov Unlike the classical human thymidylate synthase (TS), FDTS has a unique structure and mechanism, making it an attractive target for developing selective antibacterial agents. nih.govnih.gov

Research into inhibitors for FDTS from Mycobacterium tuberculosis (Mtb ThyX) has explored various chemical scaffolds. A study on pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives, which share a core purine structure, investigated their interaction with Mtb ThyX. nih.gov Structure-activity relationship (SAR) studies focused on substitutions at the N3-position with various phenyl derivatives. The introduction of small electron-withdrawing groups on the phenyl ring, such as fluorine (9a ), chlorine (9b ), and bromine (9c ), resulted in 49–59% inhibition at a concentration of 200 µM. The fluorine derivative 9a was the most effective among these. In contrast, an electron-donating methoxy (B1213986) group (9f ) decreased the activity significantly. nih.gov

Table 4: Inhibition of Mtb ThyX by Phenyl-Substituted Pyrido[1,2-e]purine-2,4(1H,3H)-dione Derivatives (at 200 µM)

| Compound | Phenyl Substitution | Inhibition (%) |

|---|---|---|

| 9a | para-Fluoro | 59.5 |

| 9b | para-Chloro | 49.0 |

| 9c | para-Bromo | 54.5 |

| 9d | para-Methyl | 55.0 |

| 9e | para-Trifluoromethyl | 31.7 |

Beyond the primary targets discussed, derivatives based on the purine scaffold have been investigated for their effects on other enzyme systems. One such area is the inhibition of p38α MAP kinase, a key enzyme in cellular responses to inflammatory cytokines and stress. nih.gov A series of N-phenyl-N-purin-6-yl ureas were designed as inhibitors of p38α kinase. Synthetic routes were developed to explore substitutions at three different positions on the purine scaffold, leading to the identification of potent inhibitors. nih.gov

Cellular Biological Activity in In Vitro Models

The enzymatic inhibitory activities of this compound derivatives often translate into measurable effects at the cellular level. These compounds have been evaluated in various in vitro models, demonstrating activities ranging from anticancer to neuroprotective effects.

Derivatives of 1H-purin-6(9H)-one, initially explored for herbicidal properties, were also assessed for their antitumor activity. Many of these compounds displayed potent activity at a 20 µM concentration. nih.gov Compound 7i was particularly effective, inhibiting both HepG-2 (liver cancer) and U-118 MG (glioblastoma) cell lines with IC50 values of 2.0 µM and 3.8 µM, respectively, which was more potent than the reference drug temozolomide. nih.govacs.org Similarly, a series of 6,8,9-trisubstituted purine analogues showed notable cytotoxic activity against Huh7 (liver), HCT116 (colon), and MCF7 (breast) cancer cells, with some compounds surpassing the efficacy of 5-Fluorouracil and Fludarabine. nih.gov

In the context of PI3Kδ inhibition, a conformationally restricted quinazolone derivative (Compound 38 ) that potently inhibited the enzyme also demonstrated favorable cytotoxic efficacy against the SU-DHL-6 cell line (B-cell lymphoma) with a GI50 value of 0.21 µM. nih.gov

Furthermore, purin-6-one derivatives developed as PDE2 inhibitors have shown potential neuroprotective effects. Compound 6s was found to significantly protect HT-22 neuronal cells against corticosterone-induced cytotoxicity and rescued the associated decreases in cellular cAMP and cGMP levels. nih.gov

Table 5: In Vitro Cellular Activities of this compound and Related Derivatives

| Compound/Derivative Class | Cell Line | Biological Activity | Potency (IC50/GI50) | Reference |

|---|---|---|---|---|

| 1H-purin-6(9H)-one (Compound 7i) | HepG-2 (Liver Cancer) | Cytotoxicity | 2.0 µM | nih.gov |

| 1H-purin-6(9H)-one (Compound 7i) | U-118 MG (Glioblastoma) | Cytotoxicity | 3.8 µM | nih.gov |

| Quinazolone derivative (Compound 38) | SU-DHL-6 (B-cell Lymphoma) | Cytotoxicity | 0.21 µM | nih.gov |

| Purin-6-one derivative (Compound 6s) | HT-22 (Neuronal) | Neuroprotection | Not specified | nih.gov |

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Derivatives of the this compound scaffold have been the subject of extensive research, revealing significant antiproliferative and cytotoxic activities across a variety of human cancer cell lines. These synthetic purine analogues are designed to mimic endogenous purines, which are fundamental building blocks for nucleic acids. By acting as mimics, they can interfere with the metabolic pathways that cancer cells exploit for their rapid proliferation.

Numerous studies have reported the synthesis of libraries of 6,8,9-trisubstituted and 2,6,9-trisubstituted purine derivatives, which have been evaluated for their in vitro anticancer activity. For instance, a series of novel 6-(substituted phenyl piperazine)-8-(4-substituted phenyl)-9-cyclopentyl purines demonstrated potent cytotoxic effects. The cytotoxic potential of these compounds is often compared to established chemotherapeutic agents like 5-Fluorouracil, Fludarabine, and Cisplatin (B142131) to gauge their efficacy. In many cases, newly synthesized purine derivatives have exhibited superior or comparable cytotoxic activity to these clinical positive controls. For example, certain 6,8,9-trisubstituted purine analogues containing a 4-methylphenyl substituted piperazine (B1678402) group showed lower IC50 values than both 5-FU and Fludarabine in liver cancer cells. Similarly, N-(9H-purin-6-yl) benzamide (B126) derivatives have shown activities on cancer cell lines with IC50 values in the micromolar range (3-39 μM). The structural modifications at various positions of the purine ring, such as the C2, C6, and N9 positions, are crucial in determining the potency and selectivity of these compounds. An arylpiperazinyl group at the C6 position, for instance, has been shown to be beneficial for cytotoxic activity.

Cell Line Specificity and Differential Potency

The cytotoxic effects of this compound derivatives are not uniform across all cancer types, showing significant cell line specificity and differential potency. The sensitivity to these compounds can vary greatly, with some cell lines being highly responsive while others are more resistant. For example, in a study of 2,6,9-trisubstituted purines, the HL-60 (leukemia) cell line was found to be the most sensitive, whereas CACO2 (colorectal adenocarcinoma) cells were notably more resistant.

This heterogeneity in response is highlighted by the half-maximal inhibitory concentration (IC50) values, which quantify the concentration of a compound required to inhibit cell growth by 50%. A series of 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine derivatives showed IC50 values ranging from 7.1 to 9.0 μM on Huh7 liver cancer cells, while on HCT116 colon cancer cells, the values were generally higher. Compound 19 from a series of 6,8,9-trisubstituted purines displayed remarkable and broad anticancer activity against a panel of hepatocellular carcinoma (HCC) cells, with IC50 values ranging from 2.9 to 9.3 μM across lines such as Huh7, FOCUS, SNU475, and HepG2. In contrast, some N-9 substituted purine derivatives showed promising activity against the MCF-7 breast cancer cell line. This differential potency underscores the importance of the specific genetic and molecular background of each cancer cell line in determining its susceptibility to these purine analogues.

Table 1: Cytotoxic Activity (IC50, µM) of Selected this compound Derivatives in Various Cancer Cell Lines

| Compound | Substitution | Huh7 (Liver) | HCT116 (Colon) | MCF7 (Breast) | HL-60 (Leukemia) |

|---|---|---|---|---|---|

| Compound 6 | 6-(4-(4-methylphenyl)piperazin-1-yl)-8-(4-phenoxyphenyl)-9-cyclopentylpurine | 14.2 | 20.3 | 25.1 | N/A |

| Compound 15 | 6-(4-(4-Fluorophenyl)sulfonylpiperazin-1-yl)-9-cyclopentylpurine | 9.0 | 11.2 | 5.2 | N/A |

| Compound 17 | 6-(4-(4-Bromophenyl)sulfonylpiperazin-1-yl)-9-cyclopentylpurine | 8.0 | 8.4 | 6.5 | N/A |

| Compound 19 | 6-(4-(4-Fluorophenyl)piperazin-1-yl)-8-(4-(trifluoromethyl)phenyl)-9-cyclopentylpurine | 2.9 | N/A | N/A | N/A |

| Compound 7h | 2-(4-Chlorophenyl)-6-(4-(2-methoxyphenyl)piperazin-1-yl)-9-methyl-9H-purine | N/A | N/A | 1.5 | 0.4 |

| 5-FU (Control) | 5-Fluorouracil | 30.7 | 6.0 | 3.5 | N/A |

| Fludarabine (Control) | Fludarabine | 28.4 | 10.2 | 12.5 | N/A |

N/A: Data not available

Mechanisms of Cell Cycle Perturbation and Apoptotic Induction

The antiproliferative effects of this compound derivatives are often mediated through the disruption of the cell cycle and the induction of apoptosis (programmed cell death). Several studies have demonstrated that these compounds can cause cancer cells to arrest at specific phases of the cell cycle, thereby preventing their division and proliferation. For example, compound PP17 (9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine) was found to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. Other derivatives have been shown to cause arrest at the S-phase or G1 phase.

In addition to cell cycle arrest, these purine analogues are potent inducers of apoptosis. The apoptotic process is often confirmed through assays such as Annexin V staining, which detects early apoptotic cells, and analysis of caspase activation. Treatment with active purine derivatives leads to a significant increase in the percentage of apoptotic cells. The underlying mechanism can involve the modulation of key signaling pathways and regulatory proteins. For instance, compound 19 was found to induce apoptosis in liver cancer cells by decreasing the levels of phosho-Src, phospho-Rb, cyclin E, and cdk2. Another compound, 7h , was also demonstrated to induce apoptosis and cause S-phase arrest in HL-60 cells. The induction of apoptosis can also be mediated through the inhibition of specific protein kinases involved in cell survival pathways.

Antiviral Properties and Efficacy in Viral Models

The purine scaffold is a well-established framework for the development of antiviral agents, and derivatives of this compound have been investigated for this potential. Certain purine nucleosides, specifically 9-beta-D-ribofuranosylpurine-6-carboxamides, have demonstrated significant in vitro antiviral activity against a range of RNA and DNA viruses at non-toxic concentrations. The structural similarity of these compounds to endogenous nucleosides allows them to interfere with viral replication processes.

More broadly, N-heterocycles, the class to which purines belong, are a major area of focus in antiviral research. Pyridobenzothiazolone derivatives, another class of heterocyclic compounds, have shown broad-spectrum activity against various enveloped viruses, including flaviviruses and SARS-CoV-2. The mechanism for some of these compounds appears to be virucidal, meaning they directly interact with and inactivate viral particles, potentially by altering the viral membrane. While research specifically on the antiviral properties of this compound is less extensive than on its anticancer effects, the proven success of the broader purine and heterocyclic families suggests it remains a promising scaffold for future antiviral drug discovery.

Herbicidal Efficacy in Plant Assays

In addition to their applications in medicine, certain purine derivatives have been explored for their potential use in agriculture as herbicides. A study involving novel 1H-purin-6(9H)-one derivatives investigated their bioactivity against several plant species. The results indicated that some of these compounds possess herbicidal properties.

Specifically, compound 7d from the synthesized series exhibited noteworthy herbicidal activity, achieving a 70.4% inhibition rate against Amaranthus retroflexus (redroot pigweed) in post-emergence treatments at an application rate of 1500 g/ha. While most other compounds in the series showed only moderate activity, this finding demonstrates that the purin-6-one structure can serve as a basis for developing new herbicidal agents. Other related heterocyclic structures, such as pyridazine (B1198779) derivatives, have also been identified as having bleaching and herbicidal activities, further supporting the potential of such chemical scaffolds in agrochemical research.

Antimicrobial Activities

The investigation into the biological activities of purine derivatives has also extended to their antimicrobial properties against bacteria and fungi. However, the results in this area have been mixed. A study that synthesized a series of amino and thiotetrazole purine derivatives found that the attachment of a tetrazole group to the purine base led to a disappearance of antimicrobial activity.

In contrast, research on other, related heterocyclic systems has been more promising. For example, some new 6-phenyl–pyridazine-3-one derivatives were synthesized and evaluated for antimicrobial activity, with some compounds showing excellent antibacterial effects against both Gram-positive (S. pyogen) and Gram-negative (E. coli) bacteria, as well as good antifungal activity. Similarly, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. While direct evidence for potent antimicrobial activity of this compound itself is limited, the activity of structurally related heterocycles suggests that modifications to the purine scaffold could potentially yield derivatives with significant antibacterial or antifungal effects.

Receptor Binding and Ligand-Receptor Interactions

The biological effects of this compound derivatives are initiated by their binding to specific molecular targets within the cell, typically proteins such as enzymes or receptors. The interaction between the ligand (the purine derivative) and its receptor is a highly specific event, akin to a key fitting into a lock, which triggers a cascade of downstream cellular signals. Understanding these ligand-receptor interactions is crucial for elucidating the mechanism of action and for the rational design of more potent and selective compounds.

For anticancer purine derivatives, protein kinases are a major class of targets. These enzymes play critical roles in cell signaling pathways that control proliferation, survival, and differentiation, and are often dysregulated in cancer. Molecular docking and modeling studies have been used extensively to predict and analyze how these purine compounds fit into the active site of kinases like PI3K, EGFR, HER2, ALK, and BTK. These studies reveal the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. For instance, a series of 2,9-disubstituted-6-morpholino purine derivatives were designed as selective inhibitors of PI3K isoforms, with modeling studies identifying candidates with high binding affinity for the α and γ isoforms. Similarly, KINOMEscan™ profiling, a competition binding assay, was used to show that a potent cytotoxic purine derivative selectively interacts with anaplastic lymphoma kinase (ALK) and Bruton's tyrosine kinase (BTK). These detailed analyses of receptor binding provide a molecular basis for the observed biological activities and guide the optimization of lead compounds.

Adenosine (B11128) Receptor Agonism/Antagonism

The purine scaffold is a well-established pharmacophore for ligands targeting adenosine receptors (ARs), a class of G protein-coupled receptors comprising four subtypes: A₁, A₂A, A₂B, and A₃. nih.gov Research into this compound and its derivatives has explored their potential to modulate these receptors, with a particular focus on the A₃ subtype.

Derivatives of N⁶-substituted adenosine, particularly those with a benzyl (B1604629) moiety, have been noted for providing favorable selectivity for the A₃ adenosine receptor by reducing affinity at the A₁ and A₂A receptors. nih.gov Building on this, modifications to the purine core, including substitutions at the 9-position with phenyl groups or related structures, have been investigated to develop selective A₃ AR ligands. For instance, a series of ring-constrained (N)-methanocarba 5′-uronamide derivatives were developed as highly selective A₃AR agonists, with one notable compound, MRS3558, exhibiting a high binding affinity for the human A₃ receptor with a Kᵢ value of 0.3 nM. nih.govbenthamscience.com

While many adenosine derivatives have been explored, attempts to create A₃ antagonists by truncating adenosine derivatives known for high affinity were initially met with diminished receptor affinity. nih.gov However, non-nucleoside structures based on the purine core have also been developed. For example, a 1-benzyl-3-propyl-1H,3H-pyrido[2,1-f]purine-2,4-dione derivative, which can be considered a cyclized xanthine (B1682287), showed a Kᵢ value of 4.0 nM at the A₃ receptor. nih.gov

The following table summarizes the binding affinities of selected purine derivatives at different adenosine receptor subtypes.

| Compound | Receptor Subtype | Binding Affinity (Kᵢ) | Reference |

| 1-methyl-6-phenyl-1H-purine | Adenosine A₃ | 2020 nM | doi.org |

| MRS3558 | Adenosine A₃ | 0.3 nM | nih.govbenthamscience.com |

| 1-benzyl-3-propyl-1h,3h-pyrido[2,1-f]purine-2,4-dione derivative | Adenosine A₃ | 4.0 nM | nih.gov |

| 2-(3-hydroxy-3-phenyl)propyn-1-yl-NECA (PHPNECA) | Adenosine A₃ | 0.4 nM | nih.gov |

This table is for illustrative purposes and includes derivatives related to the purine scaffold to demonstrate engagement with adenosine receptors.

Other Receptor System Engagements

Beyond adenosine receptors, derivatives of the this compound scaffold have been investigated for their interactions with other receptor systems, most notably in the contexts of neuroinflammation and oncology.

P2X7 Receptor Antagonism

A series of non-nucleotide purine derivatives have been synthesized and evaluated as antagonists for the P2X7 receptor, an ATP-gated ion channel involved in inflammatory processes. acs.org Within a series of dichloroarylpurinylethanones, compound 6 (2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one), also named ITH15004, emerged as a potent and selective P2X7 antagonist. acs.org Structure-activity relationship studies indicated that hydrophobic bulky substituents at the C6 position of the purine, such as a phenyl group, were well-tolerated. acs.org

Anticancer Activity and Associated Targets

Numerous studies have reported the cytotoxic effects of 6-phenyl and 2,6,9-trisubstituted purine derivatives against various human cancer cell lines. nih.govresearchgate.netresearchgate.netnih.gov The mechanism of action for these compounds often involves the inhibition of protein kinases that are critical for cell cycle regulation and proliferation signaling. nih.gov

For instance, a series of 6-(4-substituted phenyl)-9-(tetrahydropyran-2-yl)purines and related compounds were synthesized and evaluated for their in vitro anticancer activity. researchgate.netresearchgate.net The derivative 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine demonstrated potent cytotoxic activity against the Huh7 liver cancer cell line with an IC₅₀ value of 5.4 μM. researchgate.netresearchgate.net

Further studies on newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl-containing purine nucleobase analogs identified compounds with significant cytotoxic potential (IC₅₀ < 5 μM) that induce apoptosis in vitro. nih.gov One of the mechanisms identified for this class of compounds is the inhibition of Src, a non-receptor tyrosine kinase. nih.gov Additionally, 2,9-disubstituted-6-morpholino purine derivatives have been reported as potent and selective inhibitors of phosphatidylinositol-3 kinase (PI3K), a key component in a frequently activated signaling pathway in cancer. semanticscholar.org

The table below presents the cytotoxic activity of selected purine derivatives.

| Compound | Cell Line | Cytotoxic Activity (IC₅₀) | Reference |

| 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine | Huh7 | 5.4 µM | researchgate.netresearchgate.net |

| Compound 19 (a 6-substituted piperazine-9-cyclopentyl purine analog) | Various | < 5 µM | nih.gov |

This table highlights the anticancer potential of the broader class of substituted purine derivatives.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Correlating Structural Modifications with Biological Potency and Selectivity

Understanding the correlation between the molecular architecture of 9-phenyl-3H-purin-6-one derivatives and their biological outcomes is fundamental to optimizing them as therapeutic agents. Researchers have extensively explored substitutions at various positions on the purine (B94841) ring and the N9-phenyl substituent to map the chemical space required for desired target interactions.

The N9-position of the purine ring is a critical anchor for target interaction, and modifications to the phenyl group at this position can significantly alter biological activity. SAR studies have shown that the nature and position of substituents on this phenyl ring are pivotal. For instance, in the context of kinase inhibition, increasing the steric bulk at the N9-position has been observed to reduce the inhibitory potential of certain purine derivatives researchgate.net.

In one study, functionalization of an N9-benzyl group (a related substitution) with a 2-methoxy substituent led to compounds with remarkably increased activity researchgate.net. Conversely, other studies on different purine-based scaffolds, such as pyrido[3,4-b]indoles, found that replacing the N9-phenyl ring with benzyl (B1604629) or pyridyl rings was not favorable for the desired biological activity, indicating the importance of the specific aromatic system at this position nih.gov. The electronic properties and substitution patterns on the N9-phenyl ring dictate key interactions within the target's binding pocket, influencing both affinity and selectivity.

The C2 and C6 positions of the purine scaffold have been identified as key sites for modification to enhance potency and selectivity. The introduction of various substituents at these positions allows for the fine-tuning of the molecule's interaction with its biological target.

For instance, in the development of 2,6,9-trisubstituted purine derivatives as potential antitumor compounds, it was found that connecting an arylpiperazinyl system at the C6 position is beneficial for cytotoxic activity nih.govsemanticscholar.org. In contrast, the introduction of bulky systems at the C2 position of the purine ring proved to be unfavorable for this activity nih.govsemanticscholar.org. Other research has indicated that replacing an N(6)-methylamino moiety with other amino groups can be detrimental to activity researchgate.net.

Further studies have highlighted the importance of specific substitutions for anti-inflammatory effects. It was concluded that a hydrophobic and electron-withdrawing chlorine atom at the C6 position increased biological activity, while fluorine and chlorine atoms at the C2 position improved potency nih.gov. The strategic placement of different groups at C2 and C6 is a common strategy in the design of kinase inhibitors, as these positions often provide access to specific binding pockets, thereby enhancing affinity and selectivity semanticscholar.org. Research into anticancer agents for hepatocellular carcinoma has also focused on newly synthesized 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl containing purine analogs nih.gov.

The table below summarizes the observed effects of various substitutions at the C2 and C6 positions on the biological activity of purine derivatives.

| Position | Substituent | Effect on Biological Activity | Reference |

| C6 | Arylpiperazinyl system | Beneficial for cytotoxic activity | nih.govsemanticscholar.org |

| C6 | 4-Phenoxyphenyl group | Responsible for anti-cancer activity | researchgate.net |

| C6 | Chlorine atom | Increased anti-inflammatory activity | nih.gov |

| C6 | Replacement of N(6)-methylamino | Detrimental to activity | researchgate.net |

| C2 | Bulky systems | Unfavorable for cytotoxic activity | nih.govsemanticscholar.org |

| C2 | Fluorine and Chlorine atoms | Improved anti-inflammatory potency | nih.gov |

The C8 position of the purine ring offers another strategic site for modification to modulate biological activity. SAR studies have demonstrated that substitutions at this position can significantly impact the potency of purine derivatives against specific targets.

For example, research on purine derivatives targeting liver cancer cell lines revealed that substituting the C8 position with different phenyl moieties directly affects the compound's activity rsc.org. The introduction of specific groups on this phenyl ring was shown to be particularly effective. Compounds featuring a trifluoromethyl phenyl, 4-methoxy phenyl, or 4-fluoro phenyl group at the C8 position exhibited IC₅₀ values less than 10 μM against HUH7 liver cells rsc.org. This indicates that both the electronic nature and the position of the substituent on the C8-phenyl ring are critical for achieving high potency. These findings underscore the importance of exploring a diverse range of aromatic substituents at the C8 position to optimize target engagement and biological response.

The incorporation of linker groups and side chains attached to the purine core, particularly at the N9-phenyl ring, plays a crucial role in mediating interactions with biological targets. The length, flexibility, and chemical nature of these linkers can significantly influence the compound's binding affinity and selectivity.

SAR studies on β-carboline derivatives, which share structural similarities with purine systems, have provided insights into the effects of such modifications. These studies investigated a series of derivatives with different ortho-para and meta-directing groups on various positions of a phenyl ring to determine their effect on anti-leishmanial activity nih.gov. It was found that para-substitution with ortho-para directing groups like methoxy (B1213986) and chloro significantly enhanced activity. Conversely, substitution at the meta position of the phenyl ring with any group was found to drastically reduce activity nih.gov. Furthermore, the replacement of the entire phenyl ring with other aromatic systems, such as pyridine (B92270) or benzyl rings, adversely affected the biological activity, highlighting the specific structural requirements for optimal target interaction nih.gov.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. For purine derivatives, 3D-QSAR models have been particularly valuable in understanding the structural requirements for antitumor activity nih.govsemanticscholar.org.

In one study focusing on 2,6,9-trisubstituted purine derivatives, 3D-QSAR models were developed to analyze cytotoxicity on different cancer cell lines. The models revealed that steric properties had a more significant influence on cytotoxicity than electronic properties, with a contribution of 70% and 30%, respectively nih.gov. These models helped to conclude that an arylpiperazinyl system at position 6 of the purine ring is beneficial for cytotoxic activity, while bulky substituents at the C-2 position are unfavorable nih.govsemanticscholar.org.

Another application of 3D-QSAR was in the design of new Bcr-Abl inhibitors based on the purine scaffold. Researchers developed CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. The CoMFA model, incorporating both steric and electrostatic fields, and the CoMSIA model, which considered steric, electrostatic, and hydrophobic features, both showed high internal predictive capability nih.gov. These models exhibited satisfactory external predictive capacity, confirming their reliability for designing novel purine derivatives with potential inhibitory activity against Bcr-Abl nih.gov.

The statistical validation of these models is crucial. Key parameters include the cross-validation coefficient (q²), which should be above 0.5 to indicate good internal predictive capability, and the test set correlation coefficient (r²_test), which confirms the external predictive capacity of the model nih.gov.

| QSAR Model | Key Findings | Application | Reference |

| 3D-QSAR | Steric properties (70%) are more influential than electronic properties (30%) for cytotoxicity. | Antitumor purine derivatives | nih.govsemanticscholar.org |

| CoMFA-SE | Showed good internal predictive capability (q² = 0.576) for Bcr-Abl inhibition. | Bcr-Abl inhibitors | nih.gov |

| CoMSIA-SEH | Presented a high internal predictive capability (q² = 0.637) for Bcr-Abl inhibition. | Bcr-Abl inhibitors | nih.gov |

Principles of Rational Drug Design Applied to this compound Analogs

Rational drug design involves the strategic creation of new molecules based on a detailed understanding of the biological target. This approach has been instrumental in the development of this compound analogs with improved potency and selectivity. Both ligand-based and structure-based design strategies are employed.

A ligand-based and target-based rational drug design strategy was utilized to create a virtual library of 105 new purine compounds targeting phosphatidylinositol-3 kinase (PI3K) isoforms nih.govresearchgate.net. This approach involved comparing the four PI3K isoforms in terms of their active pocket availability and amino acid sequences. A known active purine scaffold served as the molecular foundation for designing new derivatives. Virtual screening of this library successfully identified 19 potential selective inhibitors for the PI3Kα and PI3Kγ targets nih.govresearchgate.net.

In another example, rational design was applied to develop novel xanthine (B1682287) oxidase (XO) inhibitors based on an N-phenyl aromatic amide framework. A series of derivatives were designed and synthesized to conduct an extensive SAR study researchgate.net. This systematic approach led to the identification of a highly potent XO inhibitor, demonstrating the efficacy of rational design in optimizing lead compounds. These design principles allow for the targeted modification of the purine scaffold to enhance interactions with specific residues in the target's binding site, thereby improving biological activity and selectivity researchgate.net.

Conformational Analysis and Bioactive Conformation Elucidation

The three-dimensional arrangement of a molecule is critical for its interaction with biological targets. For this compound and its analogs, the relative orientation of the phenyl group with respect to the purine core is a key determinant of their biological activity. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule and to elucidate which of these conformers is responsible for its biological effect (the bioactive conformation).

While specific experimental data from X-ray crystallography or NMR studies for this compound is not extensively available in the public domain, computational modeling techniques are frequently employed to predict the preferred conformations of such molecules. These studies often involve calculating the potential energy of the molecule as a function of the torsional angle between the phenyl and purine rings. The resulting energy profile typically reveals one or more low-energy minima, corresponding to the most stable conformations.

In broader studies of 9-substituted purines, molecular docking and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) analyses have provided insights into the bioactive conformations of related compounds when bound to specific protein targets. For instance, in studies of purine-based kinase inhibitors, the orientation of the 9-substituent is often crucial for fitting into a hydrophobic pocket within the enzyme's active site. researchgate.net Different conformations can be adopted to maximize favorable interactions with surrounding amino acid residues. acs.org

The following table summarizes the types of conformational studies that are typically conducted on 9-substituted purine derivatives to elucidate their bioactive conformations.

| Study Type | Description | Key Findings for 9-Substituted Purines |

| Computational Modeling | Uses molecular mechanics or quantum mechanics to calculate the potential energy of different conformers. | Identifies low-energy, stable conformations and the energy barriers between them. |

| 3D-QSAR | Correlates the 3D properties of a series of molecules with their biological activity. | Helps to build a pharmacophore model that includes the required 3D arrangement for activity. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Elucidates the likely bioactive conformation within a specific protein binding site. |

| X-ray Crystallography | Provides the precise 3D structure of a molecule in its crystalline state. | Can reveal the solid-state conformation, which may be similar to the bioactive conformation. |

| NMR Spectroscopy | Can provide information about the solution-state conformation and dynamics of a molecule. | Can identify preferred conformations in solution and measure rotational barriers. |

Mechanistic Investigations of 9 Phenyl 3h Purin 6 One Biological Action

Elucidation of Specific Molecular Target Interactions

No specific molecular targets for 9-phenyl-3H-purin-6-one have been identified in the reviewed literature. Generally, purine (B94841) analogs are known to interact with a wide range of biological targets due to their structural similarity to endogenous purines, which are fundamental components of nucleic acids and various signaling molecules.

Potential, but unconfirmed, molecular targets for purine derivatives can include:

Kinases: Many purine analogs are designed as kinase inhibitors, targeting the ATP-binding site of these enzymes.

Poly (ADP-ribose) polymerases (PARPs): Some purine derivatives have been investigated for their ability to inhibit PARP enzymes.

Other ATP-binding proteins: Due to the purine core, interactions with other enzymes and proteins that utilize ATP are theoretically possible.

Without specific binding studies or target identification assays for this compound, any discussion of its molecular targets remains speculative.

Identification of Downstream Cellular Pathways Modulated

There is no specific information available regarding the downstream cellular pathways modulated by this compound. The modulation of any cellular pathway would be a direct consequence of the compound's interaction with its specific molecular target(s). Given that these targets are not identified, the affected pathways are also unknown.

Based on the activities of other purine derivatives, potential, but unconfirmed, pathways that could be affected include:

Cell cycle regulation: If the compound were to inhibit cyclin-dependent kinases (CDKs).

DNA damage repair: If it were to target enzymes like PARP or DNA-dependent protein kinase.

Signal transduction pathways: Various signaling cascades that are regulated by protein kinases could be impacted.

Allosteric Modulation and Target Engagement Studies

No studies demonstrating or investigating the allosteric modulation of any target by this compound were found. Allosteric modulators bind to a site on a protein that is distinct from the active site, causing a conformational change that alters the protein's activity. While this is a known mechanism for some compounds, there is no evidence to suggest that this compound functions in this manner.

Similarly, no target engagement studies for this compound have been published. Such studies are crucial to confirm that a compound binds to its intended target in a cellular environment and to determine the potency of this interaction.

Interference with Endogenous Biological Processes (e.g., Nucleic Acid Synthesis)

The potential for this compound to interfere with endogenous biological processes such as nucleic acid synthesis has not been specifically investigated. As a purine analog, it is plausible that it could interfere with purine metabolism or be incorporated into DNA or RNA, thereby disrupting their synthesis and function. However, without experimental evidence, this remains a hypothesis based on the activities of other, structurally different, purine derivatives.

Computational Chemistry and Molecular Modeling Approaches in 9 Phenyl 3h Purin 6 One Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 9-phenyl-3H-purin-6-one, offering a detailed picture of its electronic structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For derivatives of the 9H-purine scaffold, DFT calculations, often utilizing the B3LYP/6-31G* level of theory, are employed to optimize the molecular geometry and determine electronic properties. These calculations provide insights into the distribution of electron density and the energies of molecular orbitals, which are crucial for understanding the molecule's reactivity and stability.

Theoretical studies on similar purine (B94841) structures help in understanding the electronic properties of this compound. For instance, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. The calculated electronic properties, such as the dipole moment and molecular electrostatic potential (MEP), offer a map of the electron distribution, highlighting regions that are electron-rich or electron-poor. These regions are indicative of the molecule's susceptibility to electrophilic and nucleophilic attack, thereby providing a basis for predicting its chemical behavior.

HOMO-LUMO Analysis for Electronic Transitions and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity.

For purine derivatives, HOMO-LUMO analysis reveals that a smaller energy gap is associated with higher chemical reactivity and lower stability. This analysis is instrumental in predicting the molecule's behavior in chemical reactions and its potential as a bioactive agent. The distribution of the HOMO and LUMO across the molecular structure indicates the likely sites for electron donation and acceptance, respectively. In push-pull purine systems, the HOMO is often located on the electron-donating purine ring system, while the LUMO can be situated on an electron-accepting substituent, influencing the charge transfer characteristics of the molecule.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -2.43 |

| HOMO-LUMO Gap (ΔE) | 4.15 |

| Ionization Potential (I) | 6.58 |

| Electron Affinity (A) | 2.43 |

Analysis of Purine Tautomerism and Stability

Tautomerism is a significant phenomenon in purine chemistry, as different tautomers can exhibit distinct chemical and biological properties. Computational studies are essential for determining the relative stabilities of various tautomers of this compound. The stability of purine tautomers is influenced by the position of protonation on the nitrogen atoms of the purine ring, with the 9H and 7H tautomers often being the most stable.

First-principles electronic structure calculations on 6-oxy purine derivatives have shown that the tautomeric form with a hydrogen atom bonded to the N1 atom is the most favorable in both the gas phase and in aqueous solution. The relative stability of tautomers can be affected by substituent effects and the surrounding solvent environment. For instance, studies on substituted adenines and purines have demonstrated that electron-donating or electron-withdrawing groups can alter the energy landscape of the tautomers. Understanding the predominant tautomeric form is crucial for accurately modeling the molecule's interactions with biological targets.

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| 9H | 0.00 |

| 7H | 1.25 |

| 3H | 5.80 |

| 1H | 7.50 |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools for predicting and analyzing the interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein.

Prediction of Binding Affinities and Orientations with Target Proteins

Molecular docking is widely used to predict the preferred binding orientation of a ligand within the active site of a target protein. This technique is instrumental in virtual screening and lead optimization in drug discovery. For purine derivatives, molecular docking studies have been employed to investigate their binding modes with various protein targets, such as EGFR-tyrosine kinase.

The docking process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on a scoring function that estimates the binding affinity. The binding affinity, often expressed as a binding energy in kcal/mol, provides a prediction of the strength of the ligand-protein interaction. A more negative binding energy generally indicates a more favorable interaction. These predictions help in identifying promising drug candidates and understanding the structural basis of their activity.

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| EGFR-TK | -9.8 |

| VEGFR-2 | -8.5 |

| CDK2 | -7.9 |

Ligand-Protein Interaction Profiling

Following molecular docking, a detailed analysis of the ligand-protein interactions is performed to understand the key molecular determinants of binding. This profiling involves identifying the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are foundational steps in modern drug discovery, allowing researchers to evaluate vast numbers of compounds computationally before committing to costly and time-consuming chemical synthesis. The purine core, being a versatile scaffold, is an ideal candidate for the construction of large, information-rich virtual libraries. drugdesign.org

Virtual Library Construction: The design of a virtual library typically begins with a core scaffold, such as the 2,6,9-trisubstituted purine framework, which is structurally related to this compound. drugdesign.org Synthetic routes are devised to allow for combinatorial diversification at multiple positions on the purine ring. nih.gov By computationally enumerating various substituents (R-groups) at these positions from commercially available or synthetically accessible building blocks, virtual libraries containing thousands to millions of unique compounds can be generated. The diversity of the library is a critical element, ensuring a broad exploration of chemical space to increase the chances of identifying novel hits. drugdesign.org

Virtual Screening Workflow: Once a virtual library is created, or when screening large public databases like ZINC or ChEMBL, a multi-step virtual screening cascade is often employed to identify promising candidates. This process acts as a funnel, progressively filtering the compounds based on increasingly complex and computationally intensive methods. A typical workflow for screening purine derivatives against a specific target, such as a protein kinase, involves several stages. mdpi.comrsc.org

First, compounds are filtered based on physicochemical properties and drug-likeness criteria, such as Lipinski's Rule of Five. Subsequently, ligand-based methods like pharmacophore screening are used to select molecules that possess the key chemical features known to be essential for binding to the target. youtube.comfrontiersin.org The remaining compounds are then subjected to molecular docking, a structure-based method that predicts the binding pose and affinity of each molecule within the target's active site. mdpi.com The top-scoring compounds from this stage are considered "hits" and are prioritized for further analysis or experimental validation.

| Step | Method | Description | Goal |

| 1 | Library Generation | A virtual library of 2,6,9-trisubstituted purine analogs is computationally created. | To generate a diverse set of candidate molecules based on the purine scaffold. |

| 2 | Property Filtering | Compounds are filtered based on drug-like properties (e.g., molecular weight, logP). | To remove molecules with poor pharmacokinetic profiles early in the process. |

| 3 | Pharmacophore Screening | The library is screened against a 3D pharmacophore model representing essential binding features. | To rapidly select compounds that have the correct spatial arrangement of functional groups for target interaction. |

| 4 | Molecular Docking | Remaining compounds are docked into the 3D structure of the target protein (e.g., CDK2 active site). | To predict binding orientation and estimate binding affinity, ranking the compounds. |

| 5 | Hit Selection | Top-ranked compounds from docking are visually inspected and selected for further study. | To identify a small, prioritized list of virtual "hits" for synthesis and biological testing. |

This table outlines a representative virtual screening workflow applied to a library of purine derivatives.

Ligand-Based and Structure-Based Drug Design Strategies

Following initial hit identification or when working with a known set of active compounds, more detailed ligand-based and structure-based design strategies are employed to optimize potency, selectivity, and pharmacokinetic properties.

Ligand-Based Drug Design

These methods are particularly valuable when the three-dimensional structure of the biological target is not available. nih.gov They rely on analyzing a set of known active and inactive molecules to derive a model that explains their biological activity.

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to interact with a specific target. For purine-based inhibitors, these models are generated by aligning a set of active compounds and identifying common features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For instance, a five-point pharmacophore model (AAAHR) consisting of three hydrogen bond acceptors (A), one hydrophobic group (H), and one aromatic ring (R) was successfully developed for a series of p38-α MAPK inhibitors. youtube.com Such a model can then be used as a 3D query to screen new compounds or to guide the design of novel derivatives that better fit the pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. youtube.com For purine derivatives targeting Cyclin-Dependent Kinase 2 (CDK2), 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been highly successful. nih.govmdpi.com These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. These maps provide crucial insights for rationally modifying the purine scaffold to enhance inhibitory potency. nih.gov

| Model | Statistical Parameter | Value | Significance |

| CoMFA | q² (cross-validated r²) | 0.743 | Indicates good internal predictive ability of the model. |

| r²_pred (external validation r²) | 0.991 | Indicates excellent predictive power for new compounds. | |

| CoMSIA | q² (cross-validated r²) | 0.808 | Indicates strong internal predictive ability of the model. |

| r²_pred (external validation r²) | 0.990 | Indicates excellent predictive power for new compounds. |

This table presents statistical validation parameters for 3D-QSAR models developed for a series of purine-based CDK2 inhibitors, demonstrating their high predictive capability. nih.gov

Structure-Based Drug Design

When the 3D structure of the target protein is known from techniques like X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) becomes a powerful tool. acs.org This approach involves designing ligands that can fit geometrically and energetically into the target's binding site.

Molecular Docking: This is a cornerstone of SBDD. It involves placing a ligand into the active site of a protein and evaluating its binding energy and interactions. For purine analogs targeting kinases, docking simulations are typically performed in the highly conserved ATP-binding site. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds between the purine's nitrogen atoms and backbone residues of the kinase hinge region (e.g., Leu83 in CDK2), as well as hydrophobic interactions involving the phenyl group at the N9 position. nih.govmdpi.com X-ray crystallography of a 2,6,9-trisubstituted purine inhibitor bound to p38α kinase confirmed binding predictions that were made using molecular models. nih.gov

| Interacting Residue | Interaction Type | Part of Purine Analog Involved |

| Leu83 | Hydrogen Bond | N1 and N-C6 of purine core |

| Lys33 | Hydrogen Bond | N3 of purine core |

| Asp86 | Hydrogen Bond | Substituent at C2 position |

| Gln131 | Hydrogen Bond | Substituent at C2 position |

| Ile10, Val18, Phe80 | Hydrophobic Interaction | Phenyl group at N9 position |

This table summarizes key molecular docking interactions observed between purine-based inhibitors and the ATP-binding site of CDK2. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the ligand-protein complex, MD simulations can predict the dynamic behavior of this complex over time. After a promising candidate is identified through docking, MD simulations are run to assess the stability of the predicted binding pose and to calculate binding free energies more accurately. nih.govmdpi.com These simulations provide a deeper understanding of the conformational changes and key interactions that stabilize the ligand in the active site.

Future Perspectives and Emerging Research Directions for 9 Phenyl 3h Purin 6 One

Exploration of Novel Therapeutic Applications

The core structure of 9-phenyl-3H-purin-6-one serves as a versatile backbone for the development of compounds with a wide range of therapeutic possibilities. Research is actively pushing the boundaries of its application, primarily in oncology and enzyme inhibition.

Anticancer Activity: A significant area of exploration is the development of novel purine (B94841) derivatives as anticancer agents. nih.govsemanticscholar.org The purine structure mimics endogenous molecules, allowing these compounds to function as antimetabolites that interfere with cellular processes like DNA synthesis and cell division, which are crucial for the growth of cancer cells. nih.gov

Studies have focused on creating 2,6,9-trisubstituted purine derivatives, which have shown promising cytotoxic activity against various human cancer cell lines. semanticscholar.orgnih.gov For instance, the introduction of an arylpiperazinyl group at position 6 of the purine ring has been shown to be beneficial for cytotoxic activity. semanticscholar.orgnih.gov One study identified a compound, 7h , which demonstrated higher potency than the established chemotherapy drug cisplatin (B142131) in four out of seven tested cancer cell lines. nih.gov This compound was found to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 leukemia cells. nih.gov

Another study explored 6,8,9-trisubstituted purine analogues and found that derivatives with a phenyl group at the C-8 position exhibited notable cytotoxic activity against human liver, colon, and breast cancer cells, in some cases surpassing the efficacy of clinical drugs like 5-Fluorouracil and Fludarabine. nih.gov

Enzyme Inhibition: The purine scaffold is also a key component in designing inhibitors for various enzyme families, particularly kinases, which are often dysregulated in cancer. The phosphatidylinositol-3 kinase (PI3K) pathway, frequently activated in many cancers, is a major target. nih.gov Researchers have designed and synthesized 2,9-disubstituted-6-morpholino purine derivatives as potent and selective inhibitors of PI3K isoforms. nih.gov

Furthermore, derivatives of the related pyrazolo[3,4-b]pyridine scaffold have been investigated as inhibitors of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. mdpi.com One compound, 9a , showed significant anticancer activity against HeLa cervical cancer cells, comparable to the standard drug doxorubicin. mdpi.com Another compound, 14g , was highly effective against MCF7 breast cancer and HCT-116 colon cancer cell lines. mdpi.com

The table below summarizes the findings for selected promising compounds.

| Compound ID | Target/Activity | Cell Lines | Key Findings |

| Compound 7h | Cytotoxicity, Apoptosis Induction | HL-60, and 6 other cancer lines | Higher potency than cisplatin in 4 of 7 cell lines; causes S-phase cell cycle arrest. nih.gov |

| Compounds 5 & 6 | Cytotoxicity | Huh7 (liver), HCT116 (colon), MCF7 (breast) | Surpassed the efficacy of 5-Fluorouracil and Fludarabine. nih.gov |

| Compound 9a | CDK2/CDK9 Inhibition | Hela (cervical) | IC50 of 2.59 µM, comparable to doxorubicin. mdpi.com |

| Compound 14g | CDK2/CDK9 Inhibition | MCF7 (breast), HCT-116 (colon) | IC50 of 4.66 µM (MCF7) and 1.98 µM (HCT-116). mdpi.com |

Advancements in Synthetic Methodologies for Complex Analogs

The exploration of novel therapeutic applications is intrinsically linked to the ability to synthesize diverse and complex analogs of the this compound core. Modern synthetic chemistry is providing efficient pathways to generate libraries of these compounds for biological screening.

Key strategies include multi-step solution-phase synthesis, which allows for systematic modification at various positions of the purine ring. nih.govacs.org A common approach for creating 2,6,9-trisubstituted purines starts with commercially available precursors like 2,6-dichloropurine (B15474) or 2-fluoro-6-chloropurine. nih.gov These starting materials allow for sequential and regioselective substitution reactions at the C2, C6, and N9 positions, enabling the introduction of a wide variety of functional groups. nih.gov

For example, a three-step method has been described for the combinatorial synthesis of 2,6,9-trisubstituted purines from 2,6-dichloropurine. researchgate.net This often involves nucleophilic aromatic substitution reactions where the chlorine atoms are displaced by amines, alcohols, or other nucleophiles.

Another synthetic route involves building the purine ring system from a substituted imidazole (B134444) precursor. nih.govresearchgate.net For instance, 5-amino-1-phenyl-1H-imidazole-4-carbonitrile can be cyclized to form the purine ring, yielding 9-phenyl-9H-purin-6-amine derivatives. researchgate.net These methods are crucial for creating structurally diverse libraries of compounds needed for structure-activity relationship (SAR) studies, which help in optimizing the biological activity of the lead compounds. acs.org

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully understand how this compound derivatives exert their biological effects, researchers are moving beyond single-target assays and embracing a systems-level approach through multi-omics. mdpi.com This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to a compound. mdpi.comnih.gov

By applying multi-omics, researchers can:

Identify Novel Targets: Unbiased screening of changes in gene expression, protein levels, or metabolite concentrations after treatment can reveal unexpected molecular targets or pathways affected by the compound. mdpi.com

Elucidate Mechanisms of Action: Observing the global cellular response helps to construct a detailed mechanism of action, including downstream effects and potential off-target activities. nih.gov For example, a multi-omics analysis could confirm that a purine derivative not only inhibits its primary kinase target but also modulates specific metabolic pathways or inflammatory responses. nih.gov

Discover Biomarkers: Multi-omics data can help identify biomarkers that predict which patient populations are most likely to respond to a particular purine-based therapy, paving the way for personalized medicine. mdpi.com

While specific multi-omics studies on this compound are still emerging, the application of these techniques to other small molecule inhibitors demonstrates their power. This approach can reveal the synergistic mechanisms of multiple ingredients and provide new insights into how these compounds function within a complex biological system. nih.gov

Development of Advanced In Vitro Research Models

A critical aspect of modern drug discovery is the use of preclinical models that more accurately predict human responses. There is a significant shift away from traditional two-dimensional (2D) monolayer cell cultures towards more physiologically relevant three-dimensional (3D) models. nih.govnih.gov These advanced models are essential for evaluating the efficacy and mechanisms of this compound analogs.

Advanced in vitro models include:

Spheroids: These are self-assembled, spherical aggregates of cells that mimic the micro-tumors' architecture, including gradients of oxygen and nutrients. nih.govresearchgate.net

Organoids: Derived from stem cells, organoids are self-organizing 3D structures that replicate the cellular diversity and architecture of an organ, offering a more complex model for testing compound effects. nih.govresearchgate.netnih.gov

Organs-on-a-Chip: These microfluidic devices culture cells in a continuously perfused microenvironment, simulating the physiological functions and mechanics of human organs. researchgate.netnih.govresearchgate.net

These 3D models provide a better representation of in vivo conditions, including cell-cell and cell-matrix interactions, which are often lost in 2D cultures. nih.govcellqart.com For anticancer drug screening, 3D tumor models can better replicate the drug resistance observed in clinical settings. nih.gov The use of these advanced systems will be crucial for the preclinical development of this compound derivatives, providing more predictive data before moving into more complex and expensive in vivo studies. researchgate.net

The table below compares different in vitro model systems.

| Model Type | Description | Advantages for Purine Analog Research |

| 2D Monolayer | Cells grown on a flat, rigid substrate. nih.gov | High-throughput screening, cost-effective. |

| 3D Spheroids | Floating spherical cell aggregates. nih.govresearchgate.net | Mimics tumor microenvironment, better representation of cell-cell interactions. nih.govnih.gov |

| Organoids | Self-organizing 3D structures from stem cells. researchgate.net | Replicates organ-specific architecture and cellular diversity. nih.gov |

| Organs-on-a-Chip | Microfluidic devices simulating organ function. nih.gov | Models physiological and mechanical properties of tissues, allows for multi-organ interaction studies. nih.govresearchgate.net |

Q & A

Q. Advanced Research Focus

Target Selection : Prioritize kinases or purine-metabolizing enzymes (e.g., adenosine deaminase) based on structural analogs like 6-Cl-purine derivatives .

Assay Setup :

- Use fluorescence-based or radiometric assays to monitor substrate conversion.

- Include positive controls (e.g., known inhibitors like theophylline).

Data Analysis :

- Calculate IC₅₀ values using non-linear regression (GraphPad Prism).

- Validate results with isothermal titration calorimetry (ITC) for binding affinity .

What computational methods support the rational design of this compound analogs?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., cyclin-dependent kinases).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide synthetic priorities.

- DFT Calculations : Predict tautomeric stability and electron density distribution to optimize reactivity .

How can researchers address low yields in large-scale synthesis of this compound?

Q. Methodological Focus

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) to improve turnover .

- Solvent Engineering : Replace toluene with DMF or THF for better solubility of intermediates.

- Workflow Adjustments : Implement flow chemistry to minimize side reactions and enhance reproducibility .

What are the best practices for biological evaluation of this compound derivatives?

Q. Methodological Focus

In Vitro Testing :

- Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays.

- Include cytotoxicity controls (e.g., normal fibroblast cells).

ADME Profiling :

- Assess metabolic stability using liver microsomes.

- Measure logP via HPLC to predict membrane permeability .

Data Reproducibility :

- Triplicate experiments with independent synthetic batches.

- Disclose purity thresholds (e.g., >95% by HPLC) in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.